molecular formula C15H14N4O6 B15017637 (1E)-1-(2,5-dimethoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-(2,5-dimethoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B15017637
M. Wt: 346.29 g/mol
InChI Key: NIRXTWRZXFJKSI-CXUHLZMHSA-N
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Description

(1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound features both methoxy and nitro substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. In this case, the reaction would involve 2,5-dimethoxybenzaldehyde and 2,4-dinitrophenylhydrazine under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pH, and reaction time, as well as employing catalysts or solvents that enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can be used as a reagent in organic synthesis, particularly in the formation of hydrazones, which are useful intermediates in the synthesis of various heterocyclic compounds.

Biology and Medicine

In biology and medicine, hydrazones have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of methoxy and nitro groups may enhance these activities by influencing the compound’s ability to interact with biological targets.

Industry

In industry, such compounds can be used in the development of dyes, pigments, and other materials that require specific electronic and structural properties.

Mechanism of Action

The mechanism of action of (1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE would depend on its specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and nitro groups can influence the compound’s electronic distribution, affecting its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)HYDRAZINE: Similar structure but with fewer nitro groups.

    (1E)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2,4-DICHLOROPHENYL)HYDRAZINE: Similar structure but with chloro substituents instead of nitro groups.

Properties

Molecular Formula

C15H14N4O6

Molecular Weight

346.29 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C15H14N4O6/c1-24-12-4-6-15(25-2)10(7-12)9-16-17-13-5-3-11(18(20)21)8-14(13)19(22)23/h3-9,17H,1-2H3/b16-9+

InChI Key

NIRXTWRZXFJKSI-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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